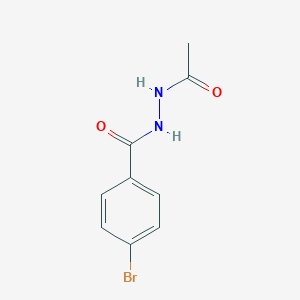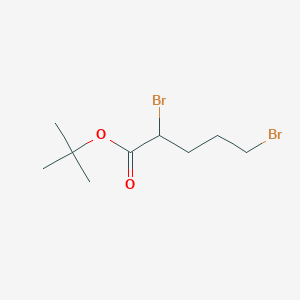
Tert-butyl 2,5-dibromopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2,5-dibromopentanoate is a chemical compound that belongs to the family of esters. It is commonly used in scientific research as a reagent and intermediate in the synthesis of various organic compounds.
Mechanism Of Action
Tert-butyl 2,5-dibromopentanoate is an ester that undergoes hydrolysis in the presence of water or aqueous solutions of bases such as sodium hydroxide. The hydrolysis reaction results in the formation of 2,5-dibromopentanoic acid and tert-butanol. The hydrolysis reaction is catalyzed by acids and bases.
Biochemical And Physiological Effects
Tert-butyl 2,5-dibromopentanoate has no known biochemical or physiological effects on living organisms. It is a synthetic chemical that is used solely for scientific research purposes.
Advantages And Limitations For Lab Experiments
One of the advantages of using tert-butyl 2,5-dibromopentanoate in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, it has limited solubility in water, which can make it difficult to work with in certain experiments. It is also a toxic and irritating chemical that should be handled with care.
Future Directions
There are several future directions for the use of tert-butyl 2,5-dibromopentanoate in scientific research. One area of focus is the development of new synthetic routes and methods for the preparation of tert-butyl 2,5-dibromopentanoate and its derivatives. Another area of focus is the exploration of its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Additionally, the investigation of its reactivity and mechanism of action in various chemical reactions is an important area of future research.
Synthesis Methods
Tert-butyl 2,5-dibromopentanoate can be synthesized by reacting 2,5-dibromopentanoic acid with tert-butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through an esterification reaction, forming tert-butyl 2,5-dibromopentanoate as the final product.
Scientific Research Applications
Tert-butyl 2,5-dibromopentanoate is widely used in scientific research as a reagent and intermediate in the synthesis of various organic compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It is also used in the preparation of various derivatives of carboxylic acids.
properties
CAS RN |
178933-83-0 |
|---|---|
Product Name |
Tert-butyl 2,5-dibromopentanoate |
Molecular Formula |
C9H16Br2O2 |
Molecular Weight |
316.03 g/mol |
IUPAC Name |
tert-butyl 2,5-dibromopentanoate |
InChI |
InChI=1S/C9H16Br2O2/c1-9(2,3)13-8(12)7(11)5-4-6-10/h7H,4-6H2,1-3H3 |
InChI Key |
JUVHEXHAOZLCCE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C(CCCBr)Br |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCBr)Br |
synonyms |
Tert-Butyl 2,5-dibroMopentanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



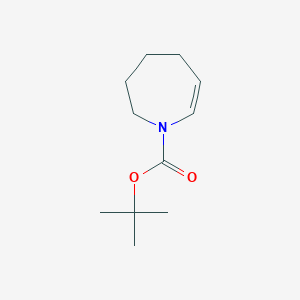
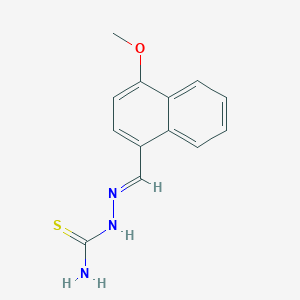
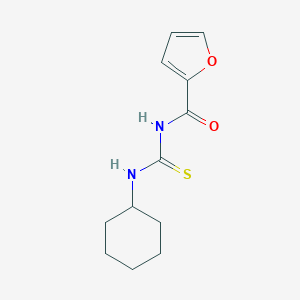
![Benzamide, 4-chloro-N-[[(4-methoxyphenyl)amino]thioxomethyl]-](/img/structure/B185515.png)
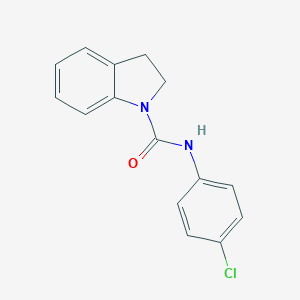
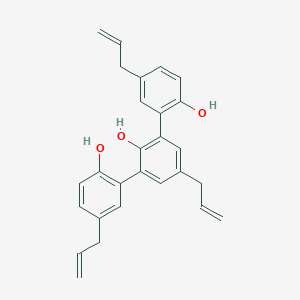
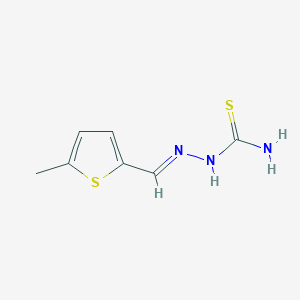
![[(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea](/img/structure/B185519.png)
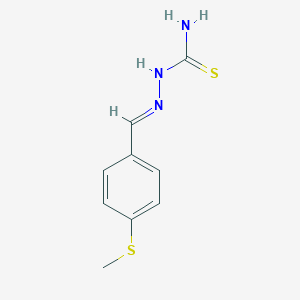
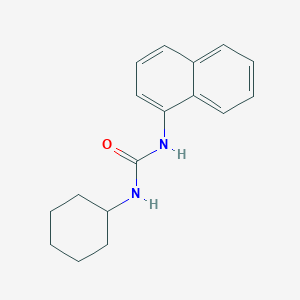
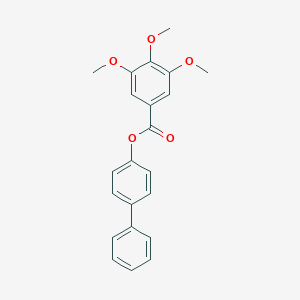
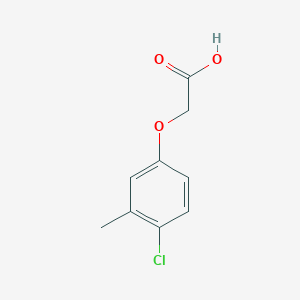
![Benzyl 3-{[(tert-butoxycarbonyl)amino]methyl}-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B185526.png)
